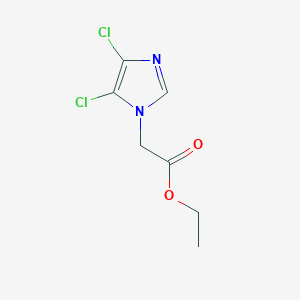

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C7H8Cl2N2O2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Intensification Techniques for Ester Production

Esters, like ethyl acetate, are widely used in various industries, including as solvents for paints, coatings, and in flavorings. Process intensification techniques, such as reactive distillation, can enhance the efficiency and economic viability of ester production. These techniques can overcome chemical equilibrium limitations, reduce energy consumption, and lower capital investment costs (G. Patil & N. Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, have shown promise in dissolving biopolymers like cellulose and chitin, paving the way for their industrial use. However, concerns about their toxicity and environmental impact highlight the need for thorough toxicological assessments before widespread application (Shaghayegh Ostadjoo et al., 2018).

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay is a method used to evaluate the antioxidant capacity of compounds. Understanding the reaction pathways and effects of specific antioxidants on this assay can aid in the development of new antioxidants with potential applications in food preservation and health (I. Ilyasov et al., 2020).

Synthesis of Heterocycles

Isoxazolone derivatives, important in medicinal chemistry, can be synthesized through environmentally friendly procedures. Multi-component reactions catalyzed by K2CO3, involving compounds like ethyl acetoacetate, offer a promising route for the preparation of these biologically active molecules (Rima Laroum et al., 2019).

Cellulose Chemical Modification

Ionic liquids also facilitate the chemical modification of cellulose, a biopolymer, under mild conditions. This process can produce various cellulose esters and carbanilates, highlighting the versatility of ionic liquids in promoting sustainable and efficient chemical transformations (T. Heinze et al., 2008).

Future Directions

Mechanism of Action

Target of Action

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of imidazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level

Properties

IUPAC Name |

ethyl 2-(4,5-dichloroimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDHEBGHIJMRTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380951 |

Source

|

| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-67-4 |

Source

|

| Record name | Ethyl 4,5-dichloro-1H-imidazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.